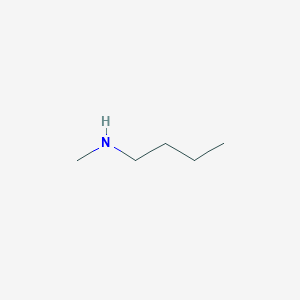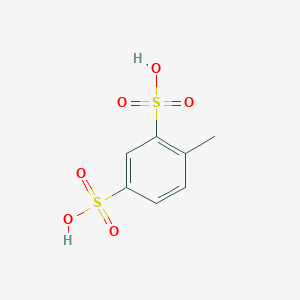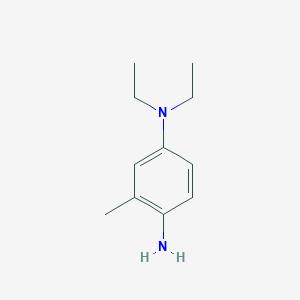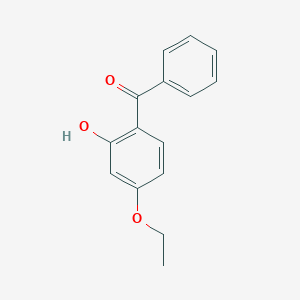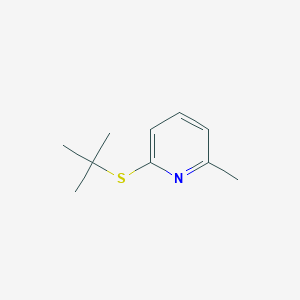
2-Picoline, 6-(tert-butylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Picoline, 6-(tert-butylthio)-, also known as PTB-pyridine, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and catalysis. This compound is a derivative of picoline, which is a heterocyclic organic compound that is commonly used as a building block in the synthesis of various chemicals.
Mechanism Of Action
The mechanism of action of 2-Picoline, 6-(tert-butylthio)- as a ligand in catalytic reactions involves the coordination of the pyridine nitrogen atom to the metal center of the catalyst. This coordination stabilizes the intermediate species formed during the reaction and promotes the formation of the desired product.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 2-Picoline, 6-(tert-butylthio)-. However, it has been shown to be relatively non-toxic and has low acute toxicity in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Picoline, 6-(tert-butylthio)- as a ligand in catalytic reactions is its high stability and resistance to oxidation. It also exhibits good solubility in organic solvents, making it easy to handle and use in reactions. However, one limitation is that it is relatively expensive compared to other ligands.
Future Directions
There are several potential future directions for research on 2-Picoline, 6-(tert-butylthio)-. One area of interest is the development of new catalysts using 2-Picoline, 6-(tert-butylthio)- as a ligand for specific chemical reactions. Another area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies on the toxicity and environmental impact of 2-Picoline, 6-(tert-butylthio)- are needed to ensure its safe use in various applications.
Synthesis Methods
The synthesis of 2-Picoline, 6-(tert-butylthio)- involves the reaction of 2-picoline with tert-butylthiol in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group replaces the hydrogen atom on the carbon atom adjacent to the nitrogen atom in the picoline ring. The resulting product is a yellowish liquid that is soluble in organic solvents such as dichloromethane and chloroform.
Scientific Research Applications
2-Picoline, 6-(tert-butylthio)- has been extensively studied for its potential applications in the field of catalysis. It has been shown to be an effective ligand for various transition metal catalysts, including palladium, platinum, and rhodium. These catalysts have been used in a wide range of reactions, including cross-coupling reactions, hydrogenation reactions, and C-H activation reactions.
properties
CAS RN |
18794-43-9 |
|---|---|
Product Name |
2-Picoline, 6-(tert-butylthio)- |
Molecular Formula |
C10H15NS |
Molecular Weight |
181.3 g/mol |
IUPAC Name |
2-tert-butylsulfanyl-6-methylpyridine |
InChI |
InChI=1S/C10H15NS/c1-8-6-5-7-9(11-8)12-10(2,3)4/h5-7H,1-4H3 |
InChI Key |
ZLPUWUHNQZOJNU-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)SC(C)(C)C |
Canonical SMILES |
CC1=NC(=CC=C1)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



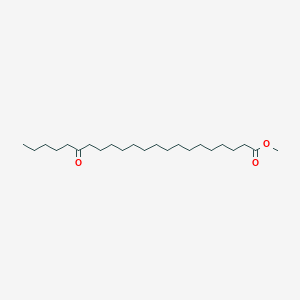
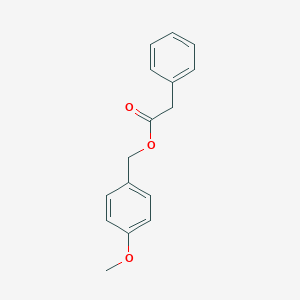
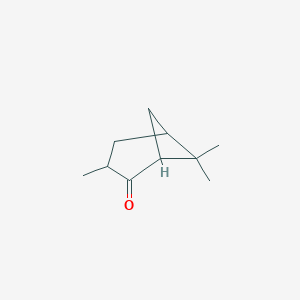
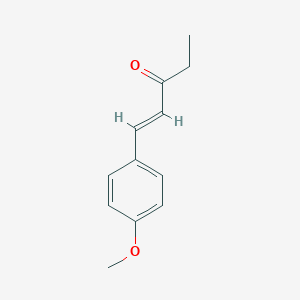
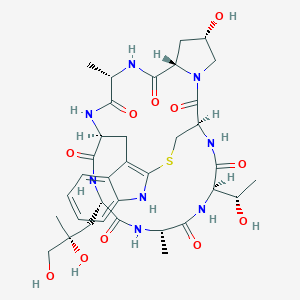
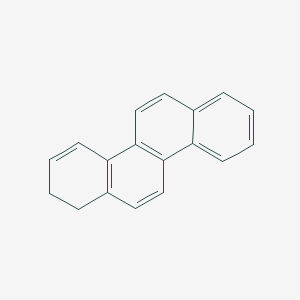
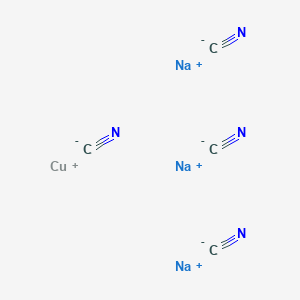
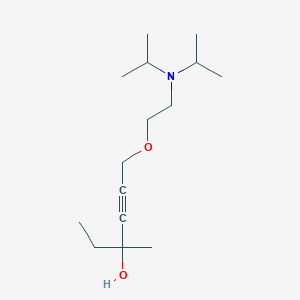
![1-Oxaspiro[2.6]nonane](/img/structure/B94567.png)
![Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-](/img/structure/B94569.png)
